Home > Products > Screening Compounds P54889 > (Trp7,b-Ala8)-Neurokinin A (4-10)
(Trp7,b-Ala8)-Neurokinin A (4-10) - 132041-95-3

(Trp7,b-Ala8)-Neurokinin A (4-10)

Catalog Number: EVT-1472754
CAS Number: 132041-95-3
Molecular Formula: C41H57N9O10S
Molecular Weight: 868.02
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Trp7,b-Ala8)-Neurokinin A (4-10) is a modified analog of Neurokinin A, a decapeptide that belongs to the tachykinin family of neuropeptides. This compound is characterized by the substitution of tryptophan at position 7 and beta-alanine at position 8, which alters its biological activity and receptor interaction profile. Neurokinin A primarily interacts with the tachykinin NK2 receptor, playing significant roles in various physiological processes within both the peripheral and central nervous systems.

Source and Classification

Neurokinin A is derived from the preprotachykinin A gene and is classified as an endogenous peptide. It is known for its agonistic properties, particularly towards the NK2 receptor. The compound (Trp7,b-Ala8)-Neurokinin A (4-10) retains the core structure of Neurokinin A while incorporating modifications that may enhance its binding affinity or alter its pharmacological effects. This compound is often studied in the context of neurobiology and pharmacology due to its implications in pain modulation, inflammation, and other neurogenic processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of (Trp7,b-Ala8)-Neurokinin A (4-10) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the incorporation of non-standard amino acids such as beta-alanine. The synthesis process generally follows these steps:

  1. Preparation of Solid Support: A resin is chosen based on the desired cleavage conditions.
  2. Coupling Reactions: Each amino acid is sequentially coupled to the growing peptide chain using coupling reagents like HATU or DIC.
  3. Modification: At specific positions (7 and 8), tryptophan and beta-alanine are introduced through selective coupling.
  4. Cleavage and Purification: The completed peptide is cleaved from the resin using appropriate cleavage conditions (e.g., trifluoroacetic acid) and purified via high-performance liquid chromatography.

These methods ensure high purity and yield of the synthesized peptide, which is crucial for subsequent biological assays .

Molecular Structure Analysis

Structure and Data

The molecular structure of (Trp7,b-Ala8)-Neurokinin A (4-10) can be represented by its sequence:

\text{His1 Arg2 Ser3 Asp4 Phe5 Ser6 Trp7 }\beta \text{ Ala8 text Leu9 Met10}}

This structure features a C-terminally amidated methionine, which is critical for receptor binding activity. The introduction of tryptophan at position 7 may enhance hydrophobic interactions with receptor sites, while beta-alanine at position 8 can influence conformational stability .

Structural Data

  • Molecular Weight: Approximately 1133.33 g/mol
  • CAS Registry Number: 86933-74-6
  • IUPAC Name: Detailed IUPAC nomenclature reflects the complex structure involving multiple chiral centers .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving (Trp7,b-Ala8)-Neurokinin A (4-10) are related to its binding interactions with neurokinin receptors. These reactions can be classified into:

  1. Ligand-Receptor Binding: The compound binds to NK2 receptors, triggering conformational changes that activate intracellular signaling pathways.
  2. Hydrolysis: In biological systems, peptides can undergo enzymatic hydrolysis, affecting their activity and duration of action.

The binding affinity and efficacy are often assessed through radioligand binding assays, where modifications in structure lead to observable changes in receptor activation .

Mechanism of Action

Process and Data

The mechanism of action for (Trp7,b-Ala8)-Neurokinin A (4-10) involves several steps:

  1. Receptor Binding: Upon administration, the peptide binds to the NK2 receptor located on cell membranes.
  2. Signal Transduction: This binding initiates a cascade of intracellular events mediated by G-proteins, leading to increased intracellular calcium levels and activation of downstream signaling pathways.
  3. Physiological Effects: Activation of NK2 receptors results in various physiological responses such as smooth muscle contraction, modulation of pain perception, and regulation of inflammatory processes.

Studies have shown that modifications at specific positions can enhance or diminish these effects, providing insights into ligand design for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary based on pH conditions.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may be subject to degradation by peptidases.
  • pH Sensitivity: Activity can be influenced by pH levels due to protonation states affecting binding interactions.

Relevant data from studies indicate that structural modifications significantly impact both physical stability and biological activity .

Applications

Scientific Uses

(Trp7,b-Ala8)-Neurokinin A (4-10) has several applications in scientific research:

  1. Pharmacological Studies: Used to investigate receptor-ligand interactions and signaling pathways associated with neurokinin receptors.
  2. Pain Research: Explored for its potential role in modulating pain responses in various models.
  3. Inflammation Studies: Investigated for its effects on inflammatory processes within tissues.
Introduction to Tachykinins and Neurokinin Receptors

Overview of Tachykinin Family

Tachykinins represent a phylogenetically conserved family of neuropeptides characterized by the C-terminal signature motif -Phe-X-Gly-Leu-Met-NH₂, where X denotes a variable hydrophobic residue. This family includes three principal mammalian ligands: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides are derived from alternate processing of two precursor genes: TAC1 (encoding SP and NKA) and TAC3 (encoding NKB). Tachykinins function as excitatory neurotransmitters and neuromodulators within both the central and peripheral nervous systems, influencing diverse physiological processes including nociception, smooth muscle contraction, inflammation, and emotional regulation [2] [6]. Their broad distribution across neuronal and immune tissues underscores their multifaceted roles in maintaining physiological homeostasis and mediating pathological responses [2].

Neurokinin Receptor Subtypes

Tachykinins exert their biological effects through three G protein-coupled receptor (GPCR) subtypes:

  • NK1R (TACR1): Preferentially activated by Substance P.
  • NK2R (TACR2): Preferentially activated by Neurokinin A.
  • NK3R (TACR3): Preferentially activated by Neurokinin B [2] [9].

These receptors share structural homology but exhibit distinct tissue distributions and downstream signaling pathways. All three receptors primarily couple to Gαq proteins, triggering phospholipase C activation, intracellular calcium mobilization, and protein kinase C signaling. Despite their preferential ligand affinities, significant cross-reactivity exists due to the conserved C-terminal motif among endogenous tachykinins. Structural studies reveal that receptor selectivity is governed by interactions between the peptide's N-terminal residues and extracellular receptor domains (e.g., extracellular loop 2, ECL2) [9]. For example, NK2R selectivity for NKA involves interactions between its N-terminal His-Lys residues and residues in ECL2 (e.g., T173, D175) [9].

Rationale for Peptide Analog Development

The therapeutic targeting of neurokinin receptors faces challenges due to:

  • Receptor Promiscuity: Overlapping ligand-receptor interactions complicate selective pharmacological intervention [2] [5].
  • Peptide Instability: Endogenous tachykinins exhibit short plasma half-lives due to rapid enzymatic degradation of peptide bonds [2] [10].
  • Limited Blood-Brain Barrier Penetration: Natural peptides struggle to access central targets [2].

These limitations drive the development of structurally modified analogs with enhanced receptor selectivity, proteolytic stability, and pharmacological utility. Modifications include residue substitutions, backbone alterations, and introduction of non-natural amino acids—strategies aimed at optimizing ligand-receptor interactions while mitigating inherent drawbacks of natural peptides [2] [10].

Properties

CAS Number

132041-95-3

Product Name

(Trp7,b-Ala8)-Neurokinin A (4-10)

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C41H57N9O10S

Molecular Weight

868.02

InChI

InChI=1S/C41H57N9O10S/c1-23(2)17-30(39(58)47-29(36(43)55)14-16-61-3)46-34(52)13-15-44-38(57)32(19-25-21-45-28-12-8-7-11-26(25)28)49-40(59)31(18-24-9-5-4-6-10-24)48-41(60)33(22-51)50-37(56)27(42)20-35(53)54/h4-12,21,23,27,29-33,45,51H,13-20,22,42H2,1-3H3,(H2,43,55)(H,44,57)(H,46,52)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,53,54)/t27-,29-,30-,31-,32-,33-/m0/s1

InChI Key

VCOJTYHIRISXJZ-AOUUIGKNSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Synonyms

H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.